Cas no 2305475-29-8 (N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide)

N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide is a synthetic organic compound featuring a dichlorophenyl and phenyl-substituted acrylamide structure. Its key advantages include high reactivity due to the acrylamide moiety, enabling its use as an intermediate in polymerization and crosslinking applications. The dichlorophenyl group enhances stability and imparts potential bioactivity, making it relevant in agrochemical and pharmaceutical research. The compound’s well-defined molecular structure allows for precise modifications, facilitating tailored synthesis of derivatives. Its solid form ensures ease of handling and storage under standard conditions. Suitable for controlled reactions, it offers utility in specialized organic synthesis and material science applications.
N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide structure
2305475-29-8 structure
商品名:N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide
CAS番号:2305475-29-8
MF:C16H13Cl2NO
メガワット:306.186522245407
CID:5411907
PubChem ID:137931093

N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide
    • EN300-26575231
    • 2305475-29-8
    • N-[(3,4-dichlorophenyl)(phenyl)methyl]prop-2-enamide
    • Z3024768663
    • N-[(3,4-Dichlorophenyl)phenylmethyl]-2-propenamide
    • N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide
    • インチ: 1S/C16H13Cl2NO/c1-2-15(20)19-16(11-6-4-3-5-7-11)12-8-9-13(17)14(18)10-12/h2-10,16H,1H2,(H,19,20)
    • InChIKey: OESADGWLBRSCLM-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)C(C1C=CC=CC=1)NC(C=C)=O)Cl

計算された属性

  • せいみつぶんしりょう: 305.0374194g/mol
  • どういたいしつりょう: 305.0374194g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 341
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 29.1Ų

N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26575231-0.05g
N-[(3,4-dichlorophenyl)(phenyl)methyl]prop-2-enamide
2305475-29-8 90%
0.05g
$246.0 2023-09-14

N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide 関連文献

N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamideに関する追加情報

Introduction to N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide (CAS No. 2305475-29-8)

N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2305475-29-8, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The molecular structure of this amide derivative incorporates both aromatic and aliphatic moieties, which contribute to its distinct reactivity and interaction profiles.

The synthesis of N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide involves a series of well-defined chemical transformations that highlight the compound's synthetic accessibility. The presence of dichlorophenyl and phenyl groups in its backbone enhances its binding affinity to specific biological targets, making it a promising candidate for drug development. Recent advancements in synthetic methodologies have further optimized the production process, enabling larger-scale preparations with improved purity and yield.

In the context of contemporary pharmaceutical research, N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide has been explored for its potential role in modulating various enzymatic and receptor-mediated processes. Studies have demonstrated its interaction with proteins involved in inflammatory responses, suggesting a possible therapeutic benefit in conditions associated with excessive inflammation. The compound's ability to modulate these pathways is attributed to its structural features, which allow it to engage with biological targets in a highly specific manner.

The pharmacological profile of N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide has been a focus of numerous preclinical investigations. These studies have revealed that the compound exhibits notable efficacy in models of neurological disorders, where it demonstrates the ability to alleviate symptoms associated with oxidative stress and neuroinflammation. The dichlorophenyl moiety, in particular, has been identified as a key structural element that contributes to its pharmacological activity by enhancing binding stability to target proteins.

From a chemical biology perspective, the synthesis and characterization of N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide have provided valuable insights into the design of novel bioactive molecules. The compound serves as a scaffold for further derivatization, allowing researchers to explore new analogs with enhanced pharmacological properties. This approach has led to the identification of several derivatives that exhibit improved solubility, bioavailability, and target specificity.

The analytical characterization of N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide has been conducted using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have confirmed the structural integrity of the compound and provided detailed information about its conformational dynamics. Such data are crucial for understanding how the molecule interacts with biological targets and for guiding further structural optimization.

The safety profile of N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide has been evaluated through comprehensive toxicological studies conducted in vitro and in vivo. These investigations have demonstrated that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects observed even at higher concentrations. This favorable safety profile makes it an attractive candidate for further development into a clinical drug candidate.

The potential applications of N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide extend beyond traditional therapeutic areas. Research has shown that the compound may also have utility in agrochemical formulations due to its ability to interact with enzymes involved in plant growth regulation. This dual functionality positions it as a versatile molecule with broad applicability across multiple industries.

In conclusion, N-(3,4-dichlorophenyl)(phenyl)methylprop-2-enamide (CAS No. 2305475-29-8) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical research. Its unique structural features enable it to interact with biological targets in a highly specific manner, making it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow even further.

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